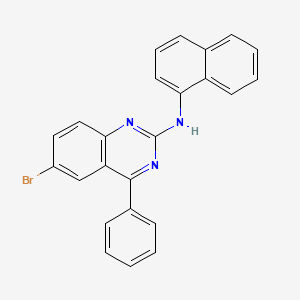

6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine

Description

6-Bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine (CAS: 362490-46-8) is a quinazoline derivative characterized by a bromine atom at position 6, a phenyl group at position 4, and a naphthalen-1-yl substituent on the quinazolin-2-amine nitrogen. Its molecular formula is C20H14BrN3, with a molecular weight of 376.25 g/mol . Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their kinase inhibitory properties and structural versatility .

Properties

IUPAC Name |

6-bromo-N-naphthalen-1-yl-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN3/c25-18-13-14-22-20(15-18)23(17-8-2-1-3-9-17)28-24(27-22)26-21-12-6-10-16-7-4-5-11-19(16)21/h1-15H,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPASMDCEXISWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Coupling Reaction: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Amidation: The final step involves the formation of the amine group through an amidation reaction, where the phenyl group is attached to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions include various quinazoline derivatives, reduced amines, and substituted quinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine, have been investigated for their anticancer properties. These compounds often act as inhibitors of receptor tyrosine kinases, which are critical in cancer cell signaling pathways. For instance, studies have shown that certain quinazoline derivatives can inhibit the activity of the ErbB family of receptors, which are implicated in various cancers such as breast and lung cancer .

Case Study:

In a study examining the efficacy of quinazoline derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been extensively studied. Compounds similar to this compound have exhibited promising results in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Case Study:

Research indicated that derivatives with the 6-bromo substitution showed enhanced anti-inflammatory activity in animal models of acute inflammation. The compounds were effective in reducing edema and inflammatory markers such as TNF-alpha and IL-6 .

Enzyme Inhibition

Another significant application of this compound lies in its enzyme inhibitory activity. Quinazolines are known to inhibit various enzymes that are crucial for tumor progression and inflammatory responses.

Targeting Kinases

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. By blocking these enzymes, it may help to halt tumor growth and metastasis.

Data Table: Enzyme Inhibition Studies

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. For instance, modifications at the phenyl or naphthalene moieties can lead to improved potency and selectivity against specific targets.

Synthesis Overview:

The compound can be synthesized through a multi-step process involving bromination, amination, and cyclization reactions. The choice of solvents and reaction conditions plays a crucial role in determining the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Amination of 4-chloroquinazoline derivatives (e.g., with thiophen-2-ylmethanamine) achieves high yields (99%) under mild conditions . Naphthalen-1-yl substitution may require optimized purification due to steric bulk.

- Substituent Effects: Bromine at position 6 enhances molecular weight and polarizability compared to chloro analogs (e.g., 366.25 vs. 376.25 g/mol) . Naphthalen-1-yl vs.

Physicochemical Properties

Lipophilicity (logP) and solubility (logSw) critically influence drug-likeness:

Table 2: Physicochemical Properties

Key Observations :

- Solubility : The trifluoromethyl group in introduces electron-withdrawing effects, possibly improving aqueous solubility compared to brominated analogs.

Biological Activity

6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods, typically involving the reaction of 6-bromoquinazoline derivatives with naphthalene and phenyl groups. The synthesis often employs techniques such as aminolysis and cyclization reactions to yield the desired quinazoline derivatives. The general synthetic pathway includes:

- Formation of Quinazoline Core : Starting from appropriate benzoxazinone derivatives, the quinazoline structure is formed through fusion reactions.

- Substitution Reactions : Subsequent reactions with naphthalene and phenyl groups introduce the necessary substituents to create this compound.

Anticancer Activity

Research indicates that compounds within the quinazoline family exhibit notable anticancer properties. For instance, studies have shown that this compound demonstrates selective cytotoxicity against various cancer cell lines, with an IC50 value indicating its effectiveness in inhibiting tumor cell proliferation. The compound has been evaluated against both tumorigenic and non-tumorigenic cell lines, showing a preference for cancerous cells, which suggests a potential for targeted cancer therapy .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer progression. Molecular docking studies have revealed that it interacts with the epidermal growth factor receptor (EGFR) and its mutated forms, which are often implicated in cancer cell survival and proliferation. Binding energy calculations suggest that these interactions are energetically favorable, indicating a strong affinity for the target .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 6 | Enhances anticancer activity |

| Naphthalene substitution | Increases binding affinity to EGFR |

| Phenyl group at position 4 | Contributes to selectivity against cancer cells |

These modifications can significantly alter the compound's potency and selectivity, making it a versatile scaffold for drug design.

Study on Antitumor Efficacy

In a recent study published in MDPI, researchers evaluated the antitumor efficacy of various quinazoline derivatives, including this compound. The study reported that this compound exhibited potent activity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

In Vivo Studies

Further investigations into the in vivo efficacy revealed that administration of this compound in animal models resulted in significant tumor regression without notable toxicity to normal tissues. This highlights its potential as a therapeutic agent in clinical settings .

Q & A

What are the key considerations for optimizing the synthetic route of 6-bromo-N-(naphthalen-1-yl)-4-phenylquinazolin-2-amine?

Basic:

The synthesis typically involves coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic substitution) between brominated quinazoline intermediates and naphthalen-1-amine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .

- Catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enhance coupling yields .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 15–75% EtOAc) resolves impurities .

Advanced:

To address low yields in cross-coupling steps:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour at 150°C vs. 24 hours conventional) while maintaining >95% purity .

- Boronic acid substitutions : For Suzuki-Miyaura couplings, use benzo[d][1,3]dioxol-5-ylboronic acid with Pd(PPh₃)₄ to introduce aryl groups at the 6-bromo position .

- Controlled atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

How can researchers confirm the structural identity and purity of this compound?

Basic:

- NMR spectroscopy : Analyze and NMR for diagnostic peaks:

- LCMS : Use gradients of acetonitrile/water with 0.025% TFA to verify molecular ion peaks (e.g., [M+H]⁺) and purity >95% .

Advanced:

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., naphthyl vs. phenyl orientation) with single-crystal data (R factor <0.06) .

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., error <1 ppm) to distinguish isomers .

What methodologies are recommended for evaluating its biological activity in kinase inhibition studies?

Basic:

- Kinase inhibition assays : Use ADP-Glo™ assays with recombinant kinases (e.g., CDC2-like kinases) at 10 µM compound concentration. Measure IC₅₀ via dose-response curves .

- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Reaction Biology’s KinomeScan) to identify off-target effects .

Advanced:

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays. Correlate results with kinase inhibition data .

- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to rationalize selectivity .

How should researchers address contradictions in reported synthetic yields or biological data?

Basic:

- Reproduce conditions : Ensure identical reagents (e.g., Pd/NiO catalyst vs. Pd(PPh₃)₄ ) and reaction scales.

- Validate purity : Compare HPLC traces from independent syntheses to rule out impurity-driven artifacts .

Advanced:

- Meta-analysis : Aggregate data from multiple studies (e.g., 6-bromoquinazoline derivatives in ) to identify trends (e.g., electron-withdrawing groups enhance kinase affinity).

- Kinetic studies : Resolve discrepancies in IC₅₀ values by measuring and under standardized assay conditions .

What computational tools are effective for predicting the physicochemical properties of this compound?

Basic:

- LogP calculation : Use ChemDraw or MarvinSuite to estimate lipophilicity (critical for membrane permeability) .

- ADMET prediction : Employ SwissADME to forecast bioavailability, CYP inhibition, and toxicity .

Advanced:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis spectra (λmax ~300 nm for quinazolines) .

- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (e.g., HSA) to predict pharmacokinetics .

How can structural modifications enhance selectivity for target proteins?

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.